3-(3,5-Dimethylphenyl)-5-methoxybenzoic acid
Description
3-(3,5-Dimethylphenyl)-5-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a dimethylphenyl group and a methoxy group attached to the benzoic acid core
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-5-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-10-4-11(2)6-12(5-10)13-7-14(16(17)18)9-15(8-13)19-3/h4-9H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJMZGDQBZUPDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=CC(=C2)OC)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50689026 | |
| Record name | 5-Methoxy-3',5'-dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261929-85-4 | |
| Record name | 5-Methoxy-3',5'-dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethylphenyl)-5-methoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethylphenylboronic acid and 5-methoxybenzoic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3,5-dimethylphenylboronic acid with 5-methoxybenzoic acid in the presence of a palladium catalyst and a base.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (80-100°C) under an inert atmosphere.
Industrial Production Methods: In an industrial setting, the synthesis of 3-(3,5-Dimethylphenyl)-5-methoxybenzoic acid can be scaled up by optimizing the reaction conditions and using continuous flow reactors to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions: 3-(3,5-Dimethylphenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Formation of 3-(3,5-Dimethylphenyl)-5-carboxybenzoic acid.
Reduction: Formation of 3-(3,5-Dimethylphenyl)-5-methoxybenzyl alcohol.
Substitution: Formation of substituted derivatives such as 3-(3,5-Dimethylphenyl)-5-methoxybenzoic acid nitro or bromo derivatives.
Scientific Research Applications
3-(3,5-Dimethylphenyl)-5-methoxybenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylphenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 3-(3,5-Dimethylphenyl)-4-methoxybenzoic acid
- 3-(3,5-Dimethylphenyl)-5-hydroxybenzoic acid
- 3-(3,5-Dimethylphenyl)-5-ethoxybenzoic acid
Comparison:
- Uniqueness: 3-(3,5-Dimethylphenyl)-5-methoxybenzoic acid is unique due to the presence of both dimethylphenyl and methoxy groups, which confer specific chemical and biological properties .
- Differences: The position and nature of substituents on the benzoic acid core can significantly influence the reactivity and biological activity of the compound .
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